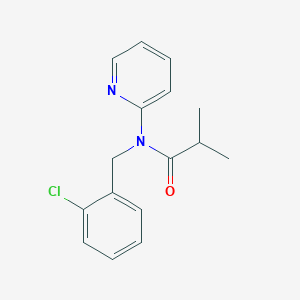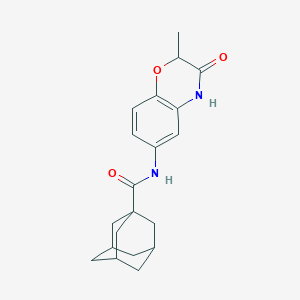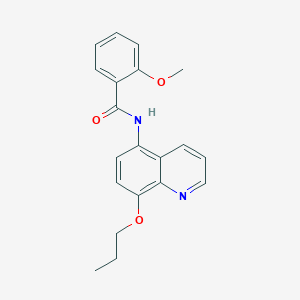![molecular formula C20H20N2O2 B11326112 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide](/img/structure/B11326112.png)
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid ist eine synthetische organische Verbindung, die eine Phenoxygruppe aufweist, die mit einer Acetamid-Einheit verbunden ist, wobei ein Chinolinring angehängt ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid beinhaltet typischerweise die Reaktion von 4-(Propan-2-yl)phenol mit Chloressigsäure unter Bildung von 2-[4-(Propan-2-yl)phenoxy]essigsäure. Dieser Zwischenstoff wird dann unter geeigneten Bedingungen mit Chinolin-8-amin umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Natriumhydroxid oder Kaliumcarbonat, und die Reaktionen werden typischerweise in Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) durchgeführt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts sicherzustellen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenoxygruppe kann oxidiert werden, um Chinonderivate zu bilden.
Reduktion: Die Acetamid-Einheit kann reduziert werden, um Aminderivate zu bilden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Phenoxy- und Chinolinringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOMe) und Kalium-tert-butoxid (KOtBu) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Phenoxy- und Chinolinderivate.
Wissenschaftliche Forschungsanwendungen
2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und anticancerogenen Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere als Leitverbindung für die Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt, da sie einzigartige chemische Eigenschaften aufweist.
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so anticancerogene Eigenschaften aufweisen. Die genauen beteiligten molekularen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide typically involves the reaction of 4-(propan-2-yl)phenol with chloroacetic acid to form 2-[4-(propan-2-yl)phenoxy]acetic acid. This intermediate is then reacted with quinoline-8-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(propan-2-yl)phenoxy]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-5-yl)acetamid
- 2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-6-yl)acetamid
- 2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-7-yl)acetamid
Einzigartigkeit
2-[4-(Propan-2-yl)phenoxy]-N-(Chinolin-8-yl)acetamid ist aufgrund seines spezifischen Substitutionsschemas am Chinolinring einzigartig, das seine chemische Reaktivität und biologische Aktivität signifikant beeinflussen kann. Die Position der Substituenten kann die Fähigkeit der Verbindung beeinflussen, mit molekularen Zielstrukturen zu interagieren, wodurch sie sich von ihren Analoga unterscheidet.
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-(4-propan-2-ylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)15-8-10-17(11-9-15)24-13-19(23)22-18-7-3-5-16-6-4-12-21-20(16)18/h3-12,14H,13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
LTSUFUALJUVEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11326033.png)

![5-chloro-N-[2-(dimethylamino)-2-phenylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326040.png)

![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326053.png)

![7-(3,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11326062.png)
![2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide](/img/structure/B11326063.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B11326068.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11326071.png)
![2-(3,4-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11326072.png)
![3,4,5-trimethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11326075.png)
![6-bromo-3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11326092.png)
